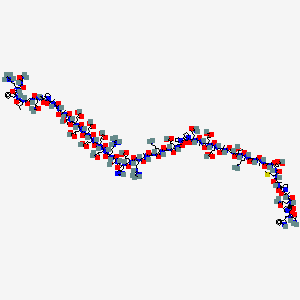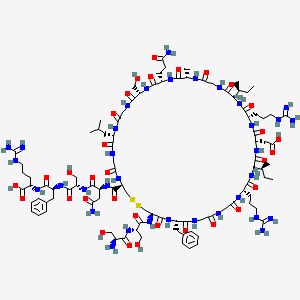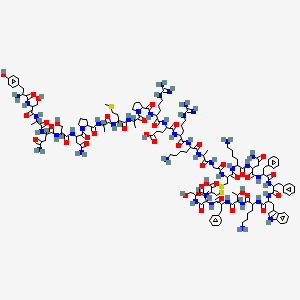
3,4-Bis(2-methoxyethoxy)benzonitrile
Übersicht
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
3,4-Bis(2-methoxyethoxy)benzonitrile is utilized in various synthesis techniques. For instance, Kangani, Day, and Kelley (2008) described a method for the one-step synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride, which could potentially be extended to synthesize compounds like 3,4-Bis(2-methoxyethoxy)benzonitrile (Kangani, Day, & Kelley, 2008).
Polymer Synthesis
Yu, Cai, and Wang (2009) explored the synthesis and characterization of novel soluble aromatic polyesters with pendant cyano groups, which involves compounds like bis(4-carboxyphenoxy) benzonitrile, a related compound (Yu, Cai, & Wang, 2009).
Catalysis
In catalysis, Massacret et al. (1999) investigated the synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins catalyzed by a palladium(0) complex, which might involve similar compounds (Massacret et al., 1999).
Molecular Packing
Ojala et al. (2017) studied the molecular packing properties of symmetrically substituted diaryl furoxans, which are related to benzonitrile oxides like 3,4-Bis(2-methoxyethoxy)benzonitrile (Ojala et al., 2017).
Cycloaddition Reactions
Taniguchi, Ikeda, and Imoto (1978) explored 1,3-dipolar cycloadditions involving benzonitrile oxides, which could potentially involve 3,4-Bis(2-methoxyethoxy)benzonitrile (Taniguchi, Ikeda, & Imoto, 1978).
Resin Synthesis
In resin synthesis, Han et al. (2019) discussed the synthesis of low melting phthalonitrile resins containing methoxyl and/or allyl moieties, where compounds like 3,4-Bis(2-methoxyethoxy)benzonitrile could be relevant (Han et al., 2019).
Bioimaging Applications
Chang et al. (2019) analyzed the electronic nature of neutral and charged two-photon absorbing squaraines for fluorescence bioimaging applications, which might utilize similar compounds (Chang et al., 2019).
Eigenschaften
IUPAC Name |
3,4-bis(2-methoxyethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOCATSUCSJPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C#N)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581645 | |
| Record name | 3,4-Bis(2-methoxyethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(2-methoxyethoxy)benzonitrile | |
CAS RN |
80407-68-7 | |
| Record name | 3,4-Bis(2-methoxyethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80407-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Bis(2-methoxyethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-](/img/structure/B1591237.png)
